Lipophilicity Advantage for Membrane Permeability and Solubility Optimization in Drug Design
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate exhibits a computed XLogP3 value of 3.4 [1], which is 1.9 units higher than that of the 4‑hydroxy analog (XLogP3 = 1.5) [2] and 1.1 units higher than the 4‑methoxy analog (XLogP3 = 2.3) [3]. The increased lipophilicity conferred by the benzyloxy substituent is advantageous for membrane permeability, as indicated by the compound's lower aqueous solubility (calculated 0.021 g/L at 25 °C) relative to the 4‑hydroxy analog (calculated 0.15 g/L) .
| Evidence Dimension | Lipophilicity (XLogP3) and Aqueous Solubility |
|---|---|
| Target Compound Data | XLogP3 = 3.4; Solubility (calc.) = 0.021 g/L |
| Comparator Or Baseline | 4‑Hydroxy analog (CAS 77140-48-8): XLogP3 = 1.5, Solubility = 0.15 g/L; 4‑Methoxy analog (CAS 41082-79-5): XLogP3 = 2.3 |
| Quantified Difference | XLogP3 Δ = +1.9 (vs. 4‑OH); Δ = +1.1 (vs. 4‑OMe). Solubility Δ = -0.129 g/L (vs. 4‑OH) |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 3.0 algorithm). Solubility calculated via ACD/Labs V11.02. |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the compound a more suitable starting point for designing brain‑penetrant or intracellular‑targeting drug candidates where lower polarity is essential.
- [1] PubChem. (2025). Compound Summary for CID 10755260: Methyl 4-(benzyloxy)-1H-indole-6-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 11115370: Methyl 4-hydroxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 53439448: Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. View Source
